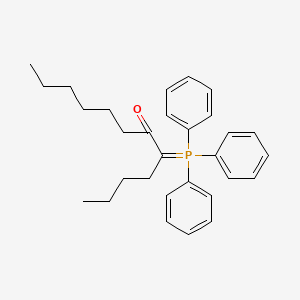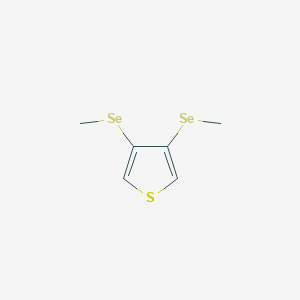
3,4-Bis(methylselanyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(methylselanyl)thiophene is a unique organoselenium compound featuring a thiophene ring substituted with two methylselanyl groups at the 3 and 4 positions. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their aromatic stability and electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(methylselanyl)thiophene typically involves the introduction of methylselanyl groups onto a thiophene ring. One common method is the reaction of thiophene with methylselanyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(methylselanyl)thiophene can undergo various chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atoms back to their original state.
Substitution: The methylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Halogenating agents like bromine or iodine can facilitate substitution reactions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: The original thiophene derivative.
Substitution: Thiophene derivatives with different substituents at the 3 and 4 positions.
Aplicaciones Científicas De Investigación
3,4-Bis(methylselanyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and other electronic materials
Mecanismo De Acción
The mechanism of action of 3,4-Bis(methylselanyl)thiophene largely depends on its ability to interact with biological molecules through its selenium atoms. Selenium can form selenoenzymes that play a role in antioxidant defense by reducing oxidative stress. The compound may also interact with cellular pathways involved in apoptosis and cell proliferation, contributing to its potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Bis(trimethylsilyl)thiophene: Another thiophene derivative with silicon substituents.
3,4-Dimethylthiophene: A simpler thiophene derivative with methyl groups.
3,4-Diphenylthiophene: A thiophene derivative with phenyl groups.
Uniqueness
3,4-Bis(methylselanyl)thiophene is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties. Selenium’s role in biological systems as an antioxidant and its potential therapeutic applications make this compound particularly interesting compared to other thiophene derivatives .
Propiedades
Número CAS |
82962-43-4 |
|---|---|
Fórmula molecular |
C6H8SSe2 |
Peso molecular |
270.1 g/mol |
Nombre IUPAC |
3,4-bis(methylselanyl)thiophene |
InChI |
InChI=1S/C6H8SSe2/c1-8-5-3-7-4-6(5)9-2/h3-4H,1-2H3 |
Clave InChI |
DZTVFPHTHHSFBQ-UHFFFAOYSA-N |
SMILES canónico |
C[Se]C1=CSC=C1[Se]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


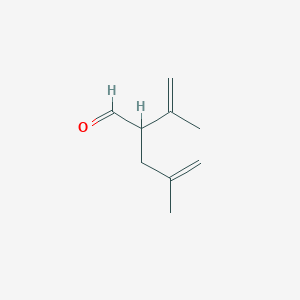

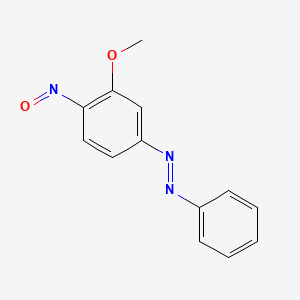
![2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14419052.png)
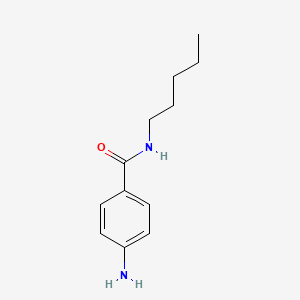
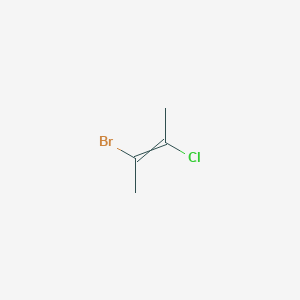
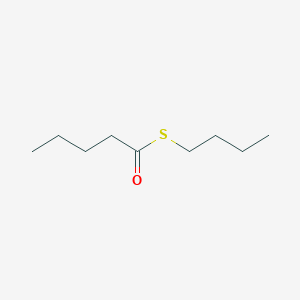
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate](/img/structure/B14419075.png)
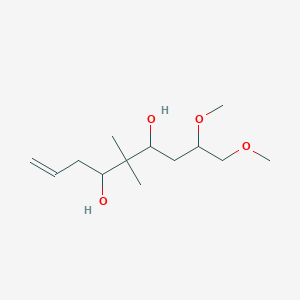
![(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid](/img/structure/B14419084.png)
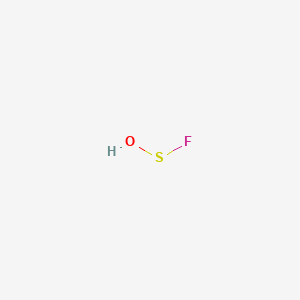
silane](/img/structure/B14419101.png)

